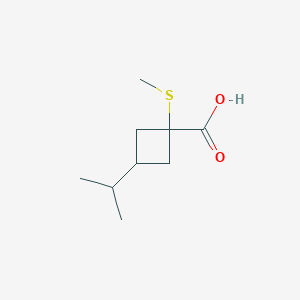
1-(2-Methylpropyl)cycloheptane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylpropyl)cycloheptane-1-carbaldehyde is an organic compound with the molecular formula C12H22O. It belongs to the class of cycloalkanes, which are hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cycloheptane ring substituted with a 2-methylpropyl group and an aldehyde functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)cycloheptane-1-carbaldehyde typically involves the alkylation of cycloheptanone with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride. The reaction is followed by oxidation of the resulting alcohol to form the aldehyde. The reaction conditions include:
Temperature: Typically carried out at room temperature.
Solvent: Commonly used solvents include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Catalysts: Sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methylpropyl)cycloheptane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the aldehyde group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: 1-(2-Methylpropyl)cycloheptane-1-carboxylic acid.
Reduction: 1-(2-Methylpropyl)cycloheptane-1-methanol.
Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylpropyl)cycloheptane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Methylpropyl)cycloheptane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Cycloheptanone: A structurally related compound with a ketone functional group instead of an aldehyde.
1-(2-Methylpropyl)cyclohexane-1-carbaldehyde: A similar compound with a cyclohexane ring instead of a cycloheptane ring.
Uniqueness: 1-(2-Methylpropyl)cycloheptane-1-carbaldehyde is unique due to its specific ring size and substitution pattern, which can influence its reactivity and biological activity. The presence of the 2-methylpropyl group and the aldehyde functional group provides distinct chemical properties compared to other cycloalkane derivatives.
This comprehensive overview highlights the key aspects of this compound, including its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C12H22O |
|---|---|
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
1-(2-methylpropyl)cycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C12H22O/c1-11(2)9-12(10-13)7-5-3-4-6-8-12/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
RVKWOHJNVWUSOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1(CCCCCC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13302373.png)

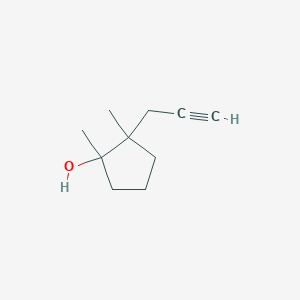
![4-Chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13302381.png)
![Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13302385.png)

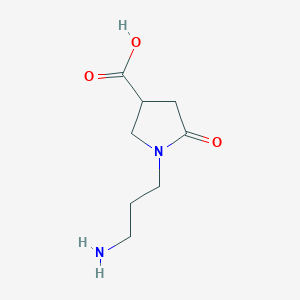
amine](/img/structure/B13302402.png)

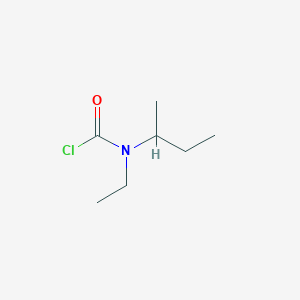
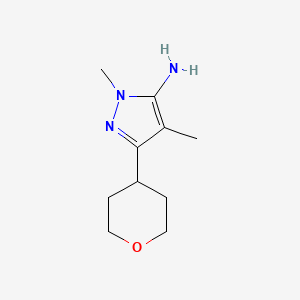
![2-{[(4-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13302427.png)
